molecular formula C20H15BrFN5O2 B14103530 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B14103530
M. Wt: 456.3 g/mol
InChI Key: DUTDSLAQRCJFMJ-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolotriazines This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenyl group, and a pyrazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolotriazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This is achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the fluorophenyl group: This step involves a nucleophilic substitution reaction where the fluorophenyl group is introduced.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Material Science: Its properties make it a candidate for use in the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
  • 2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H15BrFN5O2

Molecular Weight

456.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H15BrFN5O2/c21-15-5-3-14(4-6-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-13-1-7-16(22)8-2-13/h1-9,12H,10-11H2,(H,23,28)

InChI Key

DUTDSLAQRCJFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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